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Compound of Interest

Compound Name: TL13-22

Cat. No.: B2854692

For Researchers, Scientists, and Drug Development Professionals

TL13-22 is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK), a
crucial target in oncology. This technical guide provides an in-depth analysis of the selectivity
profile of TL13-22, offering valuable insights for researchers in drug discovery and
development. As the non-degrading counterpart to the PROTAC degrader TL13-12,
understanding the specific binding characteristics of TL13-22 is paramount for dissecting the
cellular effects of ALK inhibition versus degradation.

Core Selectivity Profile

TL13-22 was designed as a negative control for the ALK-targeting PROTAC TL13-12, which
links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon.[1][2] Consequently, TL13-
22 contains the same potent ALK inhibitor moiety but is incapable of inducing protein
degradation.[1] Its primary target is ALK, against which it exhibits potent inhibitory activity with a
reported IC50 of 0.54 nM.[3]

While highly selective for ALK, in-depth profiling has revealed inhibitory activity against a small
number of other kinases. This off-target activity is a critical consideration for the precise
interpretation of experimental results. The known inhibitory profile of TL13-22 is summarized in
the table below.
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Target Kinase IC50 (nM)
ALK 0.54
Aurora A 11.3
FER 5.74
PTK2 (FAK) 18.4
RPS6KAL (RSK1) 65.9

Table 1: Inhibitory Profile of TL13-22 Against a Panel of Kinases. Data sourced from
MedChemExpress.[3]

Signaling Pathway Context

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or
chromosomal translocations, drives the proliferation and survival of cancer cells. The primary
signaling cascades downstream of ALK include the RAS-RAF-MEK-ERK (MAPK) pathway and
the JAK-STAT pathway. By inhibiting the kinase activity of ALK, TL13-22 effectively blocks
these downstream oncogenic signals.
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Caption: Simplified ALK signaling pathway and the inhibitory action of TL13-22.
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Experimental Protocols

The determination of the kinase inhibition profile of compounds like TL13-22 typically involves
high-throughput screening against a large panel of kinases. While the specific protocol for
generating the data in Table 1 is not publicly detailed, a common and representative
methodology is the KINOMEscan™ assay.

Representative Experimental Workflow: KINOMEscan™

This method is based on a competitive binding assay that quantifies the ability of a test
compound to displace a proprietary, immobilized ligand from the kinase active site.
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Caption: Generalized workflow for a competitive binding-based kinase selectivity assay.

Methodology Steps:
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» Kinase Preparation: A large panel of human kinases are expressed, often as fusion proteins
tagged with DNA for later quantification.

e Ligand Immobilization: A broadly selective kinase inhibitor (ligand) is immobilized on a solid
support (e.g., beads).

o Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and
the test compound (TL13-22) at various concentrations. TL13-22 competes with the
immobilized ligand for binding to the kinases.

e Washing and Elution: Unbound kinases are washed away. The kinases that remain bound to
the immobilized ligand are then eluted.

o Quantification: The amount of each eluted kinase is quantified using quantitative PCR
(gPCR) of the DNA tag. A lower amount of eluted kinase in the presence of the test
compound indicates stronger binding of the compound to that kinase.

o Data Analysis: The results are typically expressed as the percentage of kinase bound to the
support relative to a DMSO control. These values are then used to calculate IC50 values,
representing the concentration of the compound required to inhibit 50% of the kinase
binding.

Conclusion

TL13-22 is a highly selective and potent inhibitor of ALK. Its well-defined, narrow off-target
profile makes it an excellent tool for studying the specific consequences of ALK inhibition. The
data and methodologies presented in this guide provide a comprehensive overview for
researchers utilizing TL13-22, enabling more precise experimental design and data
interpretation in the ongoing effort to develop novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b2854692#understanding-the-selectivity-profile-of-
t113-22]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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